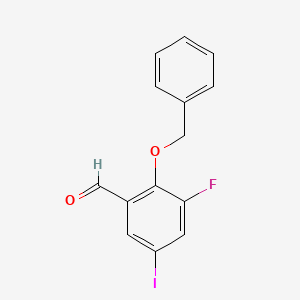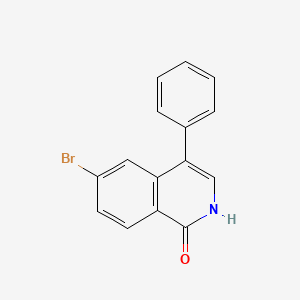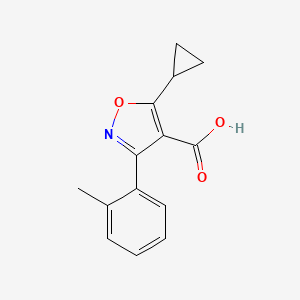
4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 3, and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a trimethyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of a brominated biphenyl with methyl groups using a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Electrophilic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
4-Bromo-1,1’-biphenyl: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
2,3,4’-Trimethyl-1,1’-biphenyl: Lacks the bromine atom, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H15Br |
|---|---|
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
1-bromo-2,3-dimethyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-9-15(16)12(3)11(14)2/h4-9H,1-3H3 |
Clé InChI |
JWZPBZOZUVKULH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)





![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)

![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)





